N-(2-(Pyrrolidin-1-yl)propyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Descripción

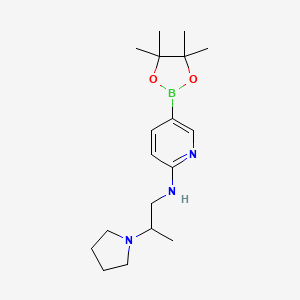

This compound features a pyridine core substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group and at the 2-position with an amine linked to a 2-(pyrrolidin-1-yl)propyl chain. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Propiedades

IUPAC Name |

N-(2-pyrrolidin-1-ylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BN3O2/c1-14(22-10-6-7-11-22)12-20-16-9-8-15(13-21-16)19-23-17(2,3)18(4,5)24-19/h8-9,13-14H,6-7,10-12H2,1-5H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBGSXGQZGVTGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC(C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(Pyrrolidin-1-yl)propyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C_{17}H_{26}B_{1}N_{3}O_{2}

Research indicates that this compound may act as an inhibitor of certain kinases involved in cellular signaling pathways. For instance, it has been linked to the inhibition of glycogen synthase kinase 3 beta (GSK-3β), which plays a significant role in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease. Inhibiting GSK-3β can lead to decreased levels of hyperphosphorylated tau proteins and amyloid-beta accumulation in neuronal cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- GSK-3β Inhibition : The compound displayed an IC50 value of approximately 70 nM against GSK-3β, indicating strong inhibitory potential .

- Neuroprotective Effects : In cellular models of neurodegeneration induced by okadaic acid, the compound restored cell viability and reduced inflammatory markers such as nitric oxide (NO), interleukin 6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .

Cytotoxicity Profile

The cytotoxicity of the compound was assessed in various cell lines:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| HT-22 (neuronal) | >100 | No significant cytotoxicity observed |

| BV-2 (microglial) | 89.3 | Moderate cytotoxicity at higher concentrations |

These results suggest that while the compound is effective against GSK-3β and shows neuroprotective effects, it may exhibit some cytotoxicity at elevated concentrations in microglial cells .

Case Studies

A notable case study involved the evaluation of a series of GSK-3β inhibitors where this compound was included as part of a broader investigation into neuroprotective agents. The study highlighted its potential as a candidate for further development in treating Alzheimer's disease due to its favorable pharmacological profile and ability to penetrate the blood-brain barrier effectively .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(2-(Pyrrolidin-1-yl)propyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit notable antimicrobial properties. For instance, pyrrolidine-containing compounds have been evaluated against various strains of bacteria and fungi. Studies have shown that these compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans and Aspergillus niger .

Cancer Treatment

The compound has potential applications in oncology. It has been suggested that similar structures can function as dual modulators of chemokine receptor activity, which may enhance the efficacy of certain anticancer agents. This mechanism could be pivotal in developing targeted cancer therapies .

Neurological Disorders

Given the presence of the pyrrolidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems and could provide therapeutic avenues for conditions such as depression or anxiety disorders.

Synthesis Techniques

The synthesis of this compound can be approached through various chemical reactions involving boron chemistry and amine synthesis techniques. The incorporation of the dioxaborolane group enhances the compound's reactivity and stability .

Table 1: Synthetic Routes for Similar Compounds

| Synthetic Method | Reagents | Yield |

|---|---|---|

| Alkylation | Pyrrolidine + Alkyl halide | 70% - 90% |

| Boronation | Dioxaborolane + Grignard reagents | 60% - 85% |

| Coupling Reactions | Coupling agents (e.g., Pd catalysts) | 50% - 80% |

Applications in Organic Synthesis

The compound's structure allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various coupling reactions makes it valuable for constructing complex molecules in pharmaceutical development.

Polymer Chemistry

The incorporation of boron-containing compounds into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. This compound can be utilized in creating advanced materials with tailored functionalities .

Sensor Development

Due to its unique electronic properties stemming from the boron moiety, this compound may find applications in sensor technologies. Its ability to interact with various analytes can be harnessed for developing sensitive detection systems.

Comparación Con Compuestos Similares

Structural Variations and Key Features

The table below highlights structural differences and similarities with selected analogs:

*Estimated based on structural analogs.

Physicochemical Properties

- Solubility : The pyrrolidine-propyl chain in the target compound introduces tertiary amine basicity (pKa ~10-11), enhancing water solubility compared to N-methyl or N-cyclopropylmethyl analogs .

Métodos De Preparación

Pyrrolidine Side-Chain Coupling

The N-(2-(pyrrolidin-1-yl)propyl) moiety is introduced via nucleophilic substitution or reductive amination. In one approach, 5-bromo-2-aminopyridine reacts with 1-(2-aminopropyl)pyrrolidine under basic conditions (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C. Alternatively, reductive amination using sodium cyanoborohydride and a secondary amine precursor in methanol achieves higher regioselectivity.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Optimal solvent systems vary by step:

Catalytic Systems

Palladium catalysts (e.g., Pd(dppf)Cl₂) are standard for borylation, with ligand choice impacting yields. For instance, XPhos ligands increase turnover in sterically hindered pyridines.

Purification and Isolation Techniques

Crude products are purified via:

-

Crystallization : Solvent mixtures (e.g., acetone/water) precipitate high-purity crystals, as demonstrated in WO2020225831A1 for analogous compounds.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves unreacted intermediates.

| Purification Method | Conditions | Purity Achieved |

|---|---|---|

| Crystallization | Acetone/water | >99.5% |

| Column Chromatography | Ethyl acetate/hexane (3:7) | 98.2% |

Analytical Characterization

Spectroscopic Analysis

X-ray Diffraction (XRD)

Crystalline batches exhibit distinct XRD patterns, with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°.

Comparative Analysis of Synthetic Approaches

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Miyaura Borylation | 78–85% | High regioselectivity | Pd catalyst cost |

| Reductive Amination | 65–72% | Mild conditions | Over-reduction risks |

Challenges and Optimization Opportunities

Key challenges include:

-

Boronate Hydrolysis : Moisture-sensitive intermediates require strict anhydrous conditions.

-

Byproduct Formation : Unreacted amines necessitate iterative purification.

Optimization strategies:

Q & A

Q. Basic

- 1H/13C NMR : Verify regioselectivity of the pyridin-2-amine substitution and pyrrolidine connectivity (e.g., δ 1.5–2.5 ppm for pyrrolidine protons) .

- HRMS : Confirm molecular weight (e.g., m/z 375.2 [M+H]+) and isotopic patterns .

- X-ray crystallography : Resolve stereochemical ambiguities in the pyrrolidinylpropyl chain .

How does the electronic nature of the pyridin-2-amine group influence intermediate stability during synthesis?

Advanced

The pyridin-2-amine’s lone pair on the nitrogen participates in resonance with the aromatic ring, stabilizing intermediates via conjugation. This reduces susceptibility to oxidation but may slow nucleophilic attacks. For example, in Appel salt reactions, coordination between the pyridyl nitrogen and sulfur atoms stabilizes dithiazolium intermediates, facilitating HCl elimination . Computational studies (DFT) can model charge distribution to predict reaction pathways .

What strategies mitigate contradictions in reported yields for the final amination step?

Advanced

Contradictions often arise from solvent polarity or competing side reactions. To resolve:

- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) against non-polar alternatives (toluene). DMSO may stabilize transition states but increase byproduct formation .

- In situ monitoring : Use FTIR or Raman spectroscopy to track amine consumption and optimize reaction termination .

- Base strength : Weak bases (e.g., Et3N) minimize deprotonation of sensitive intermediates, while stronger bases (DBU) accelerate amination but risk boronate degradation .

How can researchers address the hydrolytic instability of the dioxaborolane group during purification?

Q. Basic

- Low-temperature chromatography : Use silica gel columns with ethyl acetate/hexane (1:4) at 4°C to reduce boronate hydrolysis .

- Lyophilization : For aqueous workups, rapidly freeze-dry the product to prevent prolonged water exposure.

- Stabilizing additives : Include 1–2% triethylamine in eluents to neutralize residual acids .

What mechanistic insights explain the regioselectivity of the pyridine boronation reaction?

Advanced

Regioselectivity at the 5-position of pyridin-2-amine is governed by:

- Directing effects : The amine group directs electrophilic substitution to the para position (C5) via resonance activation.

- Steric hindrance : Bulky ligands (e.g., pinacol boronate) favor less hindered positions. Computational docking studies (e.g., MOE) can predict steric and electronic preferences .

How do competing reaction pathways affect the synthesis of the pyrrolidinylpropylamine intermediate?

Advanced

Common competing pathways include:

- Over-alkylation : Excess alkylating agents (e.g., 1-bromo-3-chloropropane) lead to quaternary ammonium salts. Mitigate via slow reagent addition and stoichiometric control .

- Ring-opening of pyrrolidine : Acidic conditions may protonate the amine, triggering ring cleavage. Use buffered conditions (pH 7–8) with NaHCO3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.